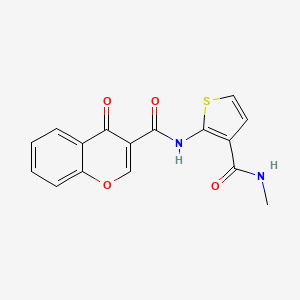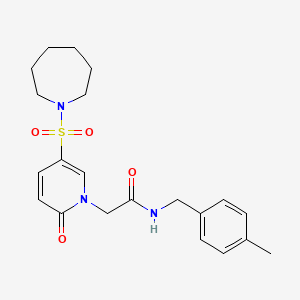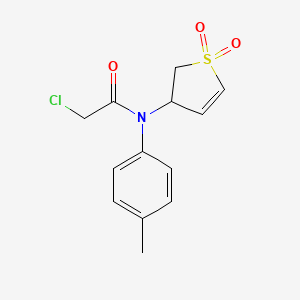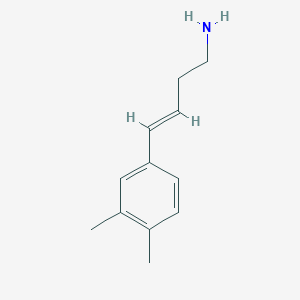
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of imidazolidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The cyclopropylamino group attached to it suggests that it might have properties similar to other cyclopropylamines .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structure elucidation .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Cyclopropylamines, for instance, have been involved in [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For instance, cyclopropylamines are generally polar due to the presence of the amine group .Aplicaciones Científicas De Investigación
Antitumor Applications
- Antitumor Imidazotetrazines : Research on imidazotetrazines, which share structural motifs with the compound , has shown their potential as broad-spectrum antitumor agents. Studies have demonstrated their ability to act against leukemia, suggesting a mechanism where they may serve as prodrug modifications to release active agents under certain conditions (M. Stevens et al., 1984).
Heterocyclic Compound Synthesis
- Nitrogen-Containing Heterocycles : The synthesis of nitrogen-containing heterocycles, akin to the target compound, has been explored for their potential applications in drug development and material science. Such compounds have been shown to form through cyclization reactions, offering a variety of heterocyclic structures for further functional exploration (Y. Miyamoto, C. Yamazaki, 1994).
Enzyme Inhibition
- Ubiquitin Carboxyl-terminal Hydrolases : Compounds with similar structural features have been utilized in the study of enzyme inhibition, particularly focusing on ubiquitin carboxyl-terminal hydrolases. These studies involve the synthesis and application of compounds to selectively inhibit specific enzymatic activities, highlighting the potential for targeted therapeutic applications (P. Duerksen-Hughes et al., 1989).
Antimicrobial Agents
- Synthesis of Thiazolidinones : The development and biological evaluation of thiazolidinone derivatives for antimicrobial activity represents another area of research relevant to similar compounds. These studies underscore the potential of such molecules in combating a range of bacterial and fungal pathogens, contributing to the ongoing search for new antimicrobial agents (Divyesh Patel et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-13(17-11-5-6-11)9-10-1-3-12(4-2-10)18-15(22)19-8-7-16-14(19)21/h1-4,11H,5-9H2,(H,16,21)(H,17,20)(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSFNDJKESLUIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)N3CCNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)



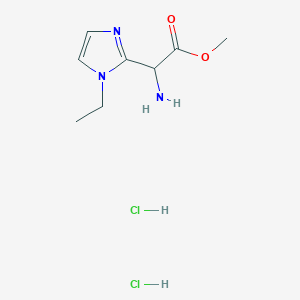
![N-(2,4-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2390424.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2390426.png)
![Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate](/img/structure/B2390427.png)
